molecular formula C21H23N3O3S B12474432 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B12474432
M. Wt: 397.5 g/mol
InChI Key: DUTQMLZQTWABDN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of benzodioxin, triazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin and triazole moieties with the phenoxyethylsulfanyl group, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid
  • 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
  • (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is unique due to its combination of benzodioxin, triazole, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C21H23N3O3S/c1-14-4-6-17(12-15(14)2)25-10-11-28-21-23-22-20(24(21)3)16-5-7-18-19(13-16)27-9-8-26-18/h4-7,12-13H,8-11H2,1-3H3

InChI Key

DUTQMLZQTWABDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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